Tert-butyl 5-chlorosulfonylthiophene-3-carboxylate

Description

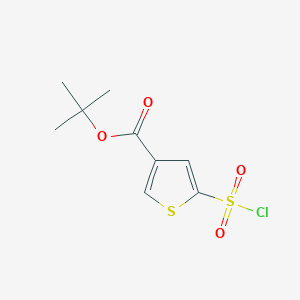

Tert-butyl 5-chlorosulfonylthiophene-3-carboxylate is a thiophene-based derivative featuring a tert-butyl ester group at the 3-position and a chlorosulfonyl (-SO₂Cl) substituent at the 5-position of the aromatic ring. This compound is primarily utilized as a synthetic intermediate in organic and medicinal chemistry, where the chlorosulfonyl group serves as a reactive handle for nucleophilic substitutions or cross-coupling reactions. The tert-butyl ester moiety provides steric protection to the carboxylate group, enhancing stability under acidic or basic conditions compared to smaller esters like methyl or ethyl .

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl 5-chlorosulfonylthiophene-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11ClO4S2/c1-9(2,3)14-8(11)6-4-7(15-5-6)16(10,12)13/h4-5H,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBJAMRIOIWWUOQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C1=CSC(=C1)S(=O)(=O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11ClO4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 5-chlorosulfonylthiophene-3-carboxylate typically involves the chlorosulfonation of thiophene derivatives followed by esterification. One common method includes the reaction of thiophene-3-carboxylic acid with chlorosulfonic acid to introduce the chlorosulfonyl group. The resulting intermediate is then esterified with tert-butyl alcohol under acidic conditions to yield the final product .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same key steps: chlorosulfonation and esterification, with careful control of reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfonic acids or sulfoxides.

Reduction: Reduction reactions can target the chlorosulfonyl group, converting it to a sulfonamide or thiol.

Common Reagents and Conditions:

Oxidation: Reagents like hydrogen peroxide or peracids.

Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophiles like primary amines or alcohols under basic conditions.

Major Products:

Oxidation: Sulfonic acids or sulfoxides.

Reduction: Sulfonamides or thiols.

Substitution: Sulfonamides or sulfonates.

Scientific Research Applications

Chemistry: Tert-butyl 5-chlorosulfonylthiophene-3-carboxylate is used as an intermediate in the synthesis of more complex organic molecules. Its reactive functional groups make it a valuable building block in organic synthesis .

Biology and Medicine: In biological research, this compound can be used to modify biomolecules, such as proteins or peptides, through its reactive chlorosulfonyl group. This modification can help in studying protein functions and interactions .

Industry: In the industrial sector, it is used in the production of pharmaceuticals, agrochemicals, and specialty chemicals.

Mechanism of Action

The mechanism of action of tert-butyl 5-chlorosulfonylthiophene-3-carboxylate involves its reactive chlorosulfonyl group, which can form covalent bonds with nucleophiles. This reactivity allows it to modify other molecules, such as proteins or small organic compounds, by forming sulfonamide or sulfonate linkages. These modifications can alter the biological activity or chemical properties of the target molecules .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound is compared below with ethyl 2-chloro-5-chlorosulfonylthiophene-3-carboxylate (CAS 1245643-45-1), a structurally related thiophene derivative ().

| Property | Tert-butyl 5-chlorosulfonylthiophene-3-carboxylate | Ethyl 2-chloro-5-chlorosulfonylthiophene-3-carboxylate |

|---|---|---|

| Ester Group | Tert-butyl | Ethyl |

| Substituent Positions | 5-chlorosulfonyl, 3-carboxylate | 5-chlorosulfonyl, 2-chloro, 3-carboxylate |

| Molecular Weight | ~307.4 g/mol (estimated) | 316.18 g/mol (calculated) |

| Reactivity | Lower ester hydrolysis due to steric hindrance | Higher ester reactivity; 2-Cl may enhance electrophilicity |

| Stability | Stable under acidic conditions | Likely less stable due to smaller ester group |

| Applications | Protecting group strategies, multi-step synthesis | Reactive intermediate for nucleophilic substitutions |

Key Differences

- Ester Group Influence : The tert-butyl group confers steric protection, reducing susceptibility to hydrolysis compared to the ethyl ester. This makes the tert-butyl derivative preferable in reactions requiring prolonged exposure to acidic/basic conditions .

- Safety Profile: Ethyl 2-chloro-5-chlorosulfonylthiophene-3-carboxylate’s SDS highlights hazards requiring first-aid measures for inhalation and skin contact (e.g., respiratory irritation) .

Research Findings

- Synthetic Utility : Both compounds are valuable intermediates. The tert-butyl derivative’s stability allows it to act as a carboxylate-protected intermediate in multi-step syntheses, while the ethyl analog’s 2-chloro substituent may facilitate cross-coupling reactions .

Biological Activity

Tert-butyl 5-chlorosulfonylthiophene-3-carboxylate (TB-CTC) is a compound that has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into its biological activity, structure-activity relationships (SAR), and potential therapeutic applications based on available research findings.

Molecular Structure:

- Chemical Formula: C₉H₁₁ClO₄S₂

- Molecular Weight: 282.76 g/mol

- CAS Number: 1708251-06-2

The compound features a thiophene ring substituted with a chlorosulfonyl group and a tert-butyl ester, which are crucial for its biological activity.

The biological activity of TB-CTC is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors involved in inflammatory and cancer pathways. The chlorosulfonyl group enhances its reactivity, making it a potential inhibitor of key enzymes such as carbonic anhydrases, which play roles in regulating intraocular pressure and other physiological processes .

Inhibition Studies

Research indicates that compounds similar to TB-CTC exhibit significant inhibitory effects on carbonic anhydrase, which is implicated in several diseases including glaucoma and certain types of cancer. The sulfonamide functionality in TB-CTC is believed to contribute to this inhibitory action .

Structure-Activity Relationships (SAR)

The effectiveness of TB-CTC can be analyzed through SAR studies, which explore how modifications to its structure affect its biological activity. For instance:

| Modification | Effect on Activity |

|---|---|

| Addition of bulky groups | Increased potency against carbonic anhydrase |

| Variation in substituents | Altered selectivity for specific enzyme isoforms |

| Changes to the thiophene ring | Impact on solubility and bioavailability |

These studies suggest that optimizing the structure can enhance the compound's therapeutic efficacy while minimizing side effects.

Case Studies

-

Carbonic Anhydrase Inhibition:

A study demonstrated that TB-CTC and related thiophene sulfonamides significantly lowered intraocular pressure in animal models by inhibiting carbonic anhydrase activity . This finding supports the potential use of TB-CTC in treating glaucoma. -

Anticancer Properties:

Preliminary investigations into the anticancer effects of TB-CTC revealed its ability to induce apoptosis in cancer cell lines. The mechanism appears to involve the modulation of signaling pathways related to cell growth and survival, particularly those mediated by vascular endothelial growth factor (VEGF) receptors .

Research Findings

Recent research highlights the importance of TB-CTC's biological activity:

- Immunomodulatory Effects: TB-CTC has been shown to enhance NF-kB activation in immune cells, suggesting a role as an immunomodulator .

- Potential as Angiogenesis Inhibitor: The compound's ability to inhibit VEGF receptor signaling indicates its potential as an antiangiogenic agent, which could be beneficial in cancer therapy .

Q & A

Basic: What are the key considerations for synthesizing tert-butyl 5-chlorosulfonylthiophene-3-carboxylate to ensure high yield and purity?

Answer:

- Reaction Conditions : Use anhydrous solvents (e.g., dichloromethane) and a base (e.g., triethylamine) to neutralize HCl generated during sulfonylation. Maintain a temperature range of 0–20°C to minimize side reactions like hydrolysis of the chlorosulfonyl group .

- Purification : Employ column chromatography with silica gel and a gradient elution system (e.g., hexane/ethyl acetate) to separate the product from unreacted starting materials or byproducts. Monitor purity via TLC and confirm with NMR.

Advanced: How can computational methods like DFT assist in predicting the reactivity of the chlorosulfonyl group in this compound?

Answer:

- Electronic Effects : Density Functional Theory (DFT) can model the electron-withdrawing nature of the chlorosulfonyl group, predicting its impact on the thiophene ring’s aromaticity and nucleophilic substitution kinetics.

- Transition States : DFT calculations can identify transition-state geometries for reactions involving the chlorosulfonyl group, aiding in rationalizing regioselectivity or steric hindrance effects. For example, studies on tert-butyl group conformations in triazinanes used DFT to explain solvent-dependent stability .

Basic: What spectroscopic techniques are most effective for characterizing this compound?

Answer:

- NMR : Use H NMR to confirm tert-butyl protons (singlet at ~1.4 ppm) and C NMR to identify the ester carbonyl (~165 ppm) and sulfonyl chloride (~55 ppm). Dynamic NMR at low temperatures may resolve conformational isomers .

- IR : Peaks at ~1750 cm (ester C=O) and ~1360/1170 cm (S=O stretching) confirm functional groups.

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular ion ([M+H]) and fragmentation patterns.

Advanced: How can one resolve contradictions in reaction outcomes when using this compound in nucleophilic substitution reactions?

Answer:

- Experimental Design : Apply factorial design (e.g., varying solvent polarity, temperature, or nucleophile concentration) to isolate critical variables. For example, optimization of epoxidation reactions with tert-butyl hydroperoxide used statistical analysis to identify optimal conditions .

- Mechanistic Probes : Use kinetic isotope effects or Hammett plots to determine whether the reaction proceeds via an S1 or S2 pathway.

Basic: What safety precautions are necessary when handling this compound in laboratory settings?

Answer:

- PPE : Wear nitrile gloves, goggles, and a lab coat. Use a fume hood to avoid inhalation of volatile reagents.

- Moisture Control : Store the compound under inert atmosphere (argon/nitrogen) due to the hydrolytic sensitivity of sulfonyl chlorides.

- Emergency Protocols : Follow guidelines for sulfonyl chlorides, including immediate rinsing with water upon skin/eye contact .

Advanced: What strategies can be employed to enhance the stability of this compound during long-term storage?

Answer:

- Temperature Control : Store at –20°C in amber vials to prevent thermal degradation or photolysis.

- Desiccants : Use molecular sieves or silica gel in storage containers to minimize hydrolysis.

- Inert Matrices : Dissolve in dry, aprotic solvents (e.g., DMF or DMSO) for freeze-thaw cycles. Similar protocols for tert-butyl hydroperoxide recommend avoiding heat and metal contaminants .

Basic: What are the common synthetic routes for introducing the tert-butyl ester group in thiophene-based carboxylates?

Answer:

- Esterification : React thiophene-3-carboxylic acid with tert-butyl chloroformate (BocO) in the presence of a base (e.g., DMAP or triethylamine).

- Protection-Deprotection : Use tert-butyl as a temporary protecting group for carboxylates, removable under acidic conditions (e.g., TFA) post-functionalization .

Advanced: How does the electron-withdrawing chlorosulfonyl group influence the electronic properties of the thiophene ring in this compound?

Answer:

- Aromaticity Modulation : The chlorosulfonyl group reduces electron density at the 5-position, making the thiophene ring more electrophilic. Computational studies (e.g., NBO analysis via DFT) quantify this effect by mapping partial charges.

- Reactivity Prediction : The group directs nucleophilic attacks to adjacent positions (e.g., C-4 or C-2 of the thiophene), as shown in analogous sulfonamide systems .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.